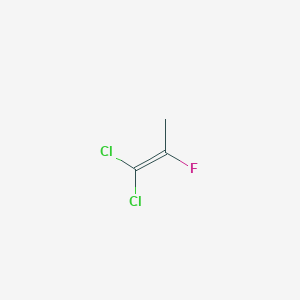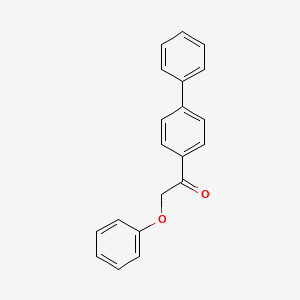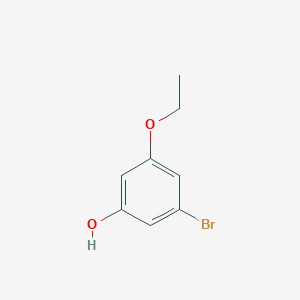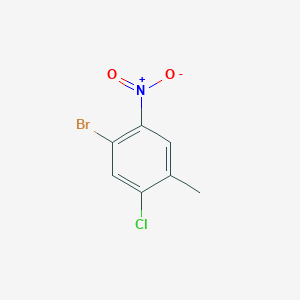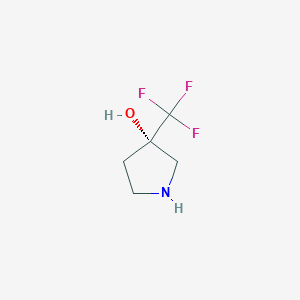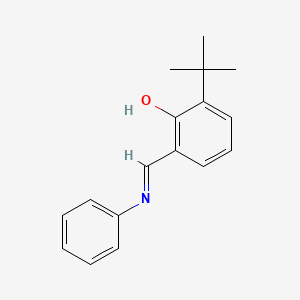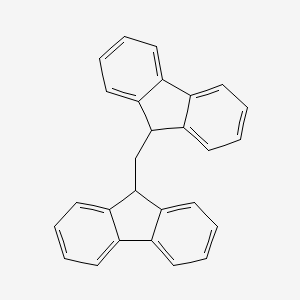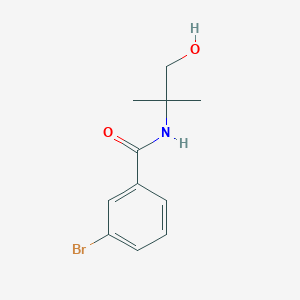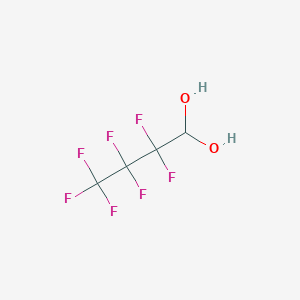
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as DMPT, is an organic compound with a molecular formula of C13H14S. It is a colorless liquid with a sweet odor, and is soluble in organic solvents such as ethanol and acetone. DMPT has a wide range of applications in the field of chemistry and biochemistry, including synthesis, research, and laboratory experiments.
科学研究应用
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a wide range of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. It has been used as a tool to study the structure and function of proteins, as well as to study the mechanisms of action of drugs. It has also been used to study the biochemical and physiological effects of various compounds, including those related to cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to be involved in the regulation of gene expression. It has been shown to interact with a variety of proteins, including histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including mice, rats, and humans. In mice, this compound has been shown to reduce inflammation, reduce oxidative stress, and improve glucose tolerance. In rats, it has been shown to reduce inflammation, reduce oxidative stress, and improve cognitive function. In humans, it has been shown to reduce inflammation, reduce oxidative stress, and improve cognitive function.
实验室实验的优点和局限性
The advantages of using (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Its low cost makes it an attractive option for research, as it can be used in a variety of experiments without breaking the bank. Its ease of synthesis makes it easy to use in a laboratory setting, as it can be synthesized in a variety of ways. Its wide range of applications makes it a versatile compound, as it can be used in a variety of experiments.
The limitations of using this compound in laboratory experiments include its low solubility in water, its low stability, and its potential for toxicity. Its low solubility in water makes it difficult to use in experiments involving aqueous solutions. Its low stability means that it can degrade over time, which can lead to inaccurate results. Its potential for toxicity means that it must be used with caution, as it can be harmful to humans and other organisms if not handled properly.
未来方向
The future directions of (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and medicinal chemistry. Additionally, further research into its potential toxicity and its ability to interact with other compounds should be conducted. Finally, further research into its potential applications in the fields of biochemistry and physiology should be conducted, as it could lead to the development of new treatments for various diseases and conditions.
合成方法
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki coupling reaction. The Wittig reaction involves the use of a phosphonium salt, which reacts with an aldehyde or ketone to form an alkene. The Stille reaction involves the use of a palladium catalyst to form a carbon-carbon bond between an organostannane and an aryl halide. The Suzuki coupling reaction involves the use of a palladium catalyst to form a carbon-carbon bond between an organoboron reagent and an aryl halide. All of these methods can be used to synthesize this compound in a laboratory setting.
属性
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-5-7-14(12(2)10-11)15(16)8-6-13-4-3-9-17-13/h3-10H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNXEKAYHYXCPI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

